7-allyl-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-allyl-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Synthesis
- The molecular geometry and intramolecular interactions of related purine compounds have been characterized, highlighting typical conformations and hydrogen bonding networks critical for their biological activity and synthetic accessibility (Karczmarzyk et al., 1995).
- Synthesis strategies for purine derivatives, including the use of protective groups and the exploration of new routes to introduce substituents at various positions, have been developed to enhance their pharmacological properties (Khaliullin & Shabalina, 2020).
Pharmacological Evaluation
- Purine derivatives have been evaluated for their receptor affinity and potential psychotropic activity, demonstrating the significance of substituent modification for designing new ligands with desirable biological effects (Chłoń-Rzepa et al., 2013).
- Antibacterial activities have been reported for purine-based polymers, indicating their potential as novel biocides with durable and regenerable properties (Sun & Sun, 2001).
Anticancer Activity
- The synthesis and anticancer evaluation of purine-diones and their derivatives have been conducted, showcasing the importance of structural modifications for enhancing antiproliferative effects against various cancer cell lines (Hayallah, 2017).
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-10-22-13-14(21(3)17(24)19-15(13)23)18-16(22)20(2)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXYPPGERMARQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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